Core type 2 triaose
Description
Properties
Molecular Formula |
C60H102O51 |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Gal |
Origin of Product |
United States |
Scientific Research Applications
Biotechnological Applications
Synthesis of Lacto-N-Triose II
Recent advancements in biotechnological processes have enabled the continuous synthesis of lacto-N-triose II using engineered glycosynthases. The D746E glycosynthase from Bifidobacterium bifidum has been particularly effective for this purpose. A flow process was developed that utilizes this glycosynthase immobilized on agarose beads, achieving stable production rates of 145–200 mM LNT II with quantitative yields from donor substrates .
Table 1: Comparison of Glycosynthase Performance
| Glycosynthase | Yield (mM) | Selectivity (fold) | Hydrolysis Rate (µmol/ml) |
|---|---|---|---|
| Wild-type BbhI | <130 | 1 | ~0.86 |
| D746E Glycosynthase | 145-200 | 7 | ~0.12 |
This improvement in yield and selectivity highlights the potential for industrial applications in producing human milk oligosaccharides.
Nutritional Applications
Prebiotic Properties
Lacto-N-triose II serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium breve. Studies have shown that strains like B. breve UCC2003 can metabolize LNT II effectively, enhancing gut health and potentially improving immune responses .
Table 2: Metabolism of Lacto-N-Triose II by Bifidobacterium breve
| Substrate | Growth Rate (OD600) | Key Enzymes Involved |
|---|---|---|
| Lacto-N-triose II | High | NahA, LntA |
| Lactose | Moderate | LacZ2, LacZ6 |
The ability of B. breve to utilize LNT II underscores its importance in formulating infant formulas and functional foods aimed at enhancing gut microbiota.
Medical Applications
Targeting Cancer Metabolism
Triosephosphate isomerase, an enzyme involved in glycolysis, has been identified as a potential target for cancer treatment due to its altered expression in cancer cells. Inhibitors designed to target this enzyme could selectively affect cancer cell metabolism while sparing normal cells .
Case Study: Inhibition Strategies
A recent review highlighted various strategies to develop selective inhibitors for triosephosphate isomerase based on its post-translational modifications in cancer cells. These strategies aim to exploit the metabolic differences between cancerous and normal cells, presenting a promising avenue for therapeutic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core type 2 triaose shares structural and functional similarities with several oligosaccharides, particularly those involved in HMOs and blood group antigens. Below is a detailed comparison:
Structural Comparison
Functional Comparison
This compound vs. Core Type 1 Triaose
- Linkage Specificity : The β1-4 linkage in this compound facilitates elongation into linear glycan chains (e.g., in gangliosides), whereas the β1-3 linkage in core type 1 triaose supports branched structures common in mucin-type O-glycans .
- Biological Roles : Core type 2 is prevalent in N-linked glycans and keratan sulfate, while core type 1 is critical for blood group A/B antigen synthesis .
This compound vs. 2'-Fucosyllactose (2'-FL) Modifications: 2'-FL contains a terminal fucose residue (Fucα1-2), enabling pathogen receptor mimicry (e.g., inhibiting Helicobacter pylori adhesion), whereas this compound lacks fucosylation and serves as a scaffold for larger glycans . HMO Abundance: 2'-FL constitutes ~30% of total HMOs, while this compound is a minor component but essential for synthesizing LNnT and other complex HMOs .
This compound vs. Lacto-N-neotetraose (LNnT)
- Chain Length : LNnT is a tetraose (four sugar units) derived from this compound by adding a terminal galactose (Galβ1-4Glc). This elongation enhances its prebiotic activity, promoting Bifidobacterium growth in infants .
- Enzymatic Substrates : this compound is a substrate for fucosyltransferases (e.g., FUT3) in Lewis antigen synthesis, while LNnT is modified by sialyltransferases to form sialylated HMOs like LSTc .
Preparation Methods
Glycosynthase Engineering for Regioselective Glycosylation
The D746E mutant of Bifidobacterium bifidum β-N-acetylhexosaminidase (BbhI) has emerged as a pivotal glycosynthase for LNT II synthesis. Unlike wild-type BbhI, which exhibits hydrolytic activity, the D746E variant exclusively catalyzes β-1,3-glycosidic bond formation between GlcNAc-1,2-oxazoline (donor) and lactose (acceptor). Structural studies reveal that the D746E mutation disrupts the enzyme’s hydrolytic mechanism while preserving its transglycosylation capability, enabling quantitative yields of LNT II.
Continuous Flow Process Optimization
Immobilization of D746E glycosynthase on agarose beads (30 mg/g support) facilitates a scalable flow-based synthesis system. Key parameters include:
-
Residence time : ≤5 minutes to minimize product hydrolysis.
-
Substrate concentration : 200 mM GlcNAc-oxazoline and 400 mM lactose.
This method achieves a space-time yield of 1.2 g/L·h, demonstrating industrial feasibility. The immobilized enzyme retains >90% activity over 10 operational cycles, underscoring its robustness.
Chemoenzymatic Stepwise One-Pot Multienzyme (StOPMe) Synthesis
Enzyme Cocktail Design and Reaction Sequencing
The StOPMe platform integrates glycosyltransferases, kinases, and nucleotide sugar synthetases in a single pot to assemble LNT II derivatives. For example, LSTaβNHCbz (a sialylated LNT II analog) is synthesized via:
-
Galactosylation : SpGalK (galactokinase) and PmGlmU (UDP-GlcNAc pyrophosphorylase) generate UDP-Gal and UDP-GlcNAc.
-
Glycosyltransferase cascades : NmLgtA (β-1,3-N-acetylglucosaminyltransferase) and Cvβ3GalT (β-1,3-galactosyltransferase) extend the oligosaccharide chain.
-
Sialylation : PmST1_M144D (α-2,3-sialyltransferase) adds Neu5Ac using CTP and NmCSS (CMP-sialic acid synthetase).
Scalability and Yield Metrics
A gram-scale synthesis of LSTaβNHCbz (1.17 g, 88% yield) highlights the method’s efficiency:
| Step | Enzymes Used | Substrate | Yield (%) |
|---|---|---|---|
| Trisaccharide formation | NmLgtA | LacβNHCbz | 95 |
| Tetrasaccharide extension | Cvβ3GalT | Trisaccharide | 90 |
| Sialylation | PmST1_M144D/NmCSS | Tetrasaccharide | 88 |
Reactions are conducted at 30°C with pH maintained at 8.0–8.5, ensuring enzyme compatibility.
Analytical and Purification Techniques
High-Resolution Mass Spectrometry (HRMS)
HRMS monitors reaction progress, with LNT II exhibiting m/z 527.18 [M+H]⁺. Sialylated derivatives (e.g., LSTaβNHCbz) show m/z 895.31 [M-H]⁻.
Chromatographic Purification
C18 cartridges achieve >95% purity for LNT II analogs, with elution using acetonitrile/water gradients. Crystallization in 1-butanol/water (1:1) further refines products.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Glycosynthase flow | No nucleotide sugars required | Limited to β-1,3 linkages | 100 | Industrial |
| StOPMe chemoenzymatic | Diverse product library | Complex enzyme optimization | 88 | Pilot-scale |
| Chemical synthesis | Structural flexibility | Low yields, toxic reagents | 30–50 | Lab-scale |
Q & A
Basic: How should researchers design a literature review to contextualize Core Type 2 Triaose within existing biochemical studies?
Methodological Answer:
A robust literature review requires systematic steps:
Define Scope : Use databases like PubMed or Scopus to filter studies using keywords (e.g., "this compound," "glycan biosynthesis," "structural analysis") and Boolean operators (AND/OR) to narrow results .
Categorize Findings : Organize studies by themes (e.g., structural characterization, enzymatic synthesis pathways) and note gaps (e.g., limited in vivo functional data) .
Critically Evaluate : Assess methodological rigor—prioritize peer-reviewed studies with reproducible data (e.g., NMR/X-ray crystallography for structural validation) .
Synthesize : Create a matrix comparing findings, contradictions (e.g., conflicting enzymatic activity rates), and unresolved questions .
Basic: What criteria ensure a feasible research question for studying this compound’s biosynthesis pathways?
Methodological Answer:
A well-formulated question must align with the FLOAT framework :
- Feasibility : Ensure access to specialized tools (e.g., HPLC-MS for glycan profiling) and biological samples (e.g., recombinant glycosyltransferases) .
- Originality : Identify gaps, such as unclear regulatory mechanisms in triaose assembly .
- Alignment : Link variables (e.g., "How does pH affect glycosyltransferase kinetics in this compound synthesis?") .
- Testability : Design experiments with measurable outcomes (e.g., enzyme activity assays under varying pH) .
Advanced: How can researchers resolve contradictions in reported enzymatic activity data for this compound synthesis?
Methodological Answer:
Address contradictions via data triangulation :
Replicate Experiments : Standardize conditions (e.g., buffer composition, temperature) to isolate variables .
Cross-Validate Methods : Compare results from complementary techniques (e.g., kinetic assays vs. molecular dynamics simulations) .
Meta-Analysis : Statistically aggregate published data to identify outliers or trends (e.g., higher activity in eukaryotic vs. prokaryotic systems) .
Collaborative Verification : Share raw data with independent labs to confirm reproducibility .
Advanced: What methodological frameworks are optimal for analyzing this compound’s structural-functional relationships?
Methodological Answer:
Adopt a multi-method design :
| Method | Application | Example |
|---|---|---|
| X-ray Crystallography | High-resolution structural mapping | Binding site identification |
| NMR Spectroscopy | Dynamic interaction analysis in solution | Conformational changes under stress |
| Molecular Modeling | Predictive simulations of interactions | Docking studies with lectins |
| Functional Assays | Activity validation (e.g., ELISA) | Binding affinity measurements |
- Triangulate Data : Combine structural and functional datasets to model mechanistic hypotheses (e.g., glycan-protein binding kinetics) .
Basic: How to ethically collect and manage biochemical data for this compound studies?
Methodological Answer:
Follow ethical guidelines :
Data Privacy : Anonymize datasets from human-derived samples (e.g., cell lines) using unique identifiers .
Informed Consent : Document consent for secondary use of biological specimens in research proposals .
Secure Storage : Use encrypted repositories (e.g., Zenodo) for raw data and metadata, with access logs for auditing .
Advanced: How can researchers integrate contradictory findings on this compound’s role in disease pathogenesis?
Methodological Answer:
Employ hypothesis-driven meta-synthesis :
Categorize Contradictions : Group conflicting results (e.g., pro-inflammatory vs. anti-inflammatory effects) by experimental models (e.g., in vitro vs. murine studies) .
Re-analyze Shared Data : Use public repositories (e.g., GlyTouCan) to re-examine glycan interaction datasets .
Contextualize Variables : Adjust for confounding factors (e.g., cell type-specific glycosylation pathways) .
Propose Mechanisms : Develop testable models (e.g., "this compound modulates TLR4 signaling in a concentration-dependent manner") .
Basic: What statistical approaches are suitable for analyzing glycan quantification data in this compound research?
Methodological Answer:
Use domain-specific analytics :
- Descriptive Statistics : Summarize triaose abundance across samples (mean ± SD).
- Multivariate Analysis : PCA to identify variables (e.g., enzymatic isoforms) driving variance .
- Hypothesis Testing : ANOVA to compare synthesis rates under different conditions (e.g., knockout vs. wild-type cells) .
- Software Tools : Implement GlycoWorkbench for spectral data alignment and quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
